molecular formula C8H18NO4P B1600023 Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester CAS No. 3842-86-2

Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester

Cat. No.: B1600023
CAS No.: 3842-86-2
M. Wt: 223.21 g/mol
InChI Key: SPNSSEKVTXYNNH-UHFFFAOYSA-N
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Description

Structural Classification of Organophosphorus Compounds

The classification of organophosphorus compounds is fundamentally based on the nature of groups bound directly to the central phosphorus atom, with particular emphasis on the oxidation state and coordination environment of the phosphorus center. Organophosphorus compounds are derivatives of phosphoric, phosphonic, or phosphinic acids, where oxygen atoms bound directly to the phosphorus atom can be substituted by sulfur or nitrogen atoms, creating a diverse array of structural possibilities.

The primary classification system divides organophosphorus compounds into two major categories based on their phosphorus oxidation states: organophosphorus(V) compounds and organophosphorus(III) compounds. Organophosphorus(V) compounds, which include phosphates, phosphonates, and phosphinates, represent the predominant class and are characterized by the presence of a phosphoryl group (P=O). In contrast, organophosphorus(III) compounds encompass phosphites, phosphonites, phosphinites, and phosphines, which lack the phosphoryl functionality.

Within the organophosphorus(V) category, phosphate esters feature the general structure P(=O)(OR)3 and are extensively used as flame retardant agents and plasticizers. These compounds, while technically not organophosphorus compounds in the strictest sense due to the absence of direct phosphorus-carbon bonds, are commonly included in industrial and environmental chemistry classifications. Phosphonate esters, in contrast, contain the characteristic C-PO(OR)2 groups where the organic group R can be alkyl or aryl substituents.

The descriptive nomenclature system employs coordination number σ and valency λ to identify phosphorus compounds, where a phosphine is designated as a σ3λ3 compound. This system provides a systematic approach to understanding the electronic and geometric properties of different phosphorus-containing molecules. The classification becomes particularly important when considering the biological activity of these compounds, as organophosphorus compounds containing sulfur atoms that create coordinative covalent bonds with phosphorus are not direct acetylcholinesterase inhibitors and require biotransformation to their oxo analogues to become biologically active.

Phosphonates represent a distinct subclass characterized by the presence of C-PO(OR)2 groups, where the phosphorus-carbon bond provides enhanced stability compared to phosphate esters. The phosphonate functional group can undergo various chemical transformations, including hydrolysis under both acidic and basic conditions, though cleavage of the phosphorus-carbon bond requires more aggressive reaction conditions. This inherent stability makes phosphonates particularly valuable as bioisosteres for phosphates in medicinal chemistry applications.

Position of Diethyl (2-(Dimethylamino)-2-Oxoethyl)Phosphonate in Phosphonate Chemistry

Diethyl (2-(dimethylamino)-2-oxoethyl)phosphonate occupies a unique position within phosphonate chemistry due to its distinctive structural features that combine phosphonate ester functionality with amide chemistry. The compound's systematic structure incorporates a phosphonate group bearing two ethyl ester substituents connected to a carbon atom that also bears a dimethylamino-substituted acetyl group. This structural arrangement positions the compound at the intersection of organophosphorus chemistry and nitrogen-containing organic compounds.

The compound's molecular formula C8H18NO4P reflects its complex architecture, where the phosphonate center P(=O)(OEt)2 is directly bonded to a carbon atom bearing a dimethylcarbamoyl substituent. This structural configuration classifies it as an α-substituted phosphonate, specifically an α-carbamoylmethylphosphonate derivative. The presence of the dimethylamino group introduces additional reactivity patterns and coordination possibilities that distinguish it from simpler alkyl or aryl phosphonates.

Within the broader context of phosphonate synthesis, this compound can be prepared through established methodologies such as the Michaelis-Arbuzov reaction or related phosphonylation procedures. The compound's synthesis typically involves the formation of the phosphorus-carbon bond followed by introduction of the carbamoyl functionality, or alternatively, the reaction of preformed phosphonate intermediates with appropriate nitrogen-containing electrophiles. The specific structural features of this compound make it amenable to various synthetic transformations while maintaining the inherent stability of the phosphonate core.

The compound's chemical behavior reflects its dual nature as both a phosphonate ester and an amide derivative. The phosphonate ester groups are susceptible to hydrolysis under both acidic and basic conditions, following the general reactivity patterns observed for dialkyl phosphonates. Simultaneously, the dimethylamino group can participate in nucleophilic substitution reactions and coordination chemistry, expanding the compound's potential applications beyond traditional phosphonate uses.

In terms of its position within medicinal chemistry applications, diethyl (2-(dimethylamino)-2-oxoethyl)phosphonate represents an example of how phosphonate scaffolds can be modified to incorporate additional pharmacophoric elements. The compound's structure suggests potential utility as a synthetic intermediate for more complex molecules or as a standalone entity with distinct biological properties. The combination of phosphonate and amide functionalities may confer unique binding properties to biological targets, distinguishing it from simpler phosphonate derivatives.

Structural Feature Diethyl (2-(Dimethylamino)-2-Oxoethyl)Phosphonate General Phosphonate Esters
Phosphorus Oxidation State +5 +5
Phosphorus-Carbon Bond Present Present
Ester Groups Two ethyl groups Variable alkyl/aryl groups
Additional Functionality Dimethylcarbamoyl group Variable or none
Molecular Weight 223.21 g/mol Varies widely
CAS Registry Number 3842-86-2 Varies

Properties

IUPAC Name

2-diethoxyphosphoryl-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO4P/c1-5-12-14(11,13-6-2)7-8(10)9(3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNSSEKVTXYNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)N(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456225
Record name diethyl N,N-dimethylcarbamoylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3842-86-2
Record name diethyl N,N-dimethylcarbamoylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Selective Hydrolysis

  • Reactant : Triethyl phosphonoacetate ((EtO)₂P(O)CH₂COOEt).
  • Conditions : Acidic hydrolysis (HCl in dioxane/water) selectively removes the acetate ethyl ester, yielding diethyl phosphonoacetic acid ((EtO)₂P(O)CH₂COOH).

Step 2: Acyl Chloride Formation

  • Reactant : Diethyl phosphonoacetic acid.
  • Conditions : Treatment with thionyl chloride (SOCl₂) forms the acyl chloride ((EtO)₂P(O)CH₂COCl).

Step 3: Amidation

  • Reactant : Acyl chloride and dimethylamine (Me₂NH).
  • Conditions : Reaction in dichloromethane with a base (e.g., triethylamine) yields the target compound.
  • Yield : Comparable procedures for fluorinated analogs report 72–85% yields.

Phosphonochloridate Coupling

This method employs phosphonochloridate intermediates for direct coupling:

Step 1: Chlorination

  • Reactant : Diethyl phosphonoacetic acid.
  • Conditions : Chlorination with thionyl chloride forms diethyl phosphonochloridate ((EtO)₂P(O)CH₂COCl).

Step 2: Amine Coupling

  • Reactant : Dimethylamine (Me₂NH).
  • Conditions : Reaction in DMF or acetonitrile at 0–25°C.
  • Yield : Similar phosphonodepsipeptide syntheses report 65–80% yields.

Comparative Analysis of Methods

Method Starting Materials Key Conditions Estimated Yield Limitations
Michaelis–Arbuzov BrCH₂C(O)NMe₂, P(OEt)₃ Solvent-free, 190°C 85–89% Requires bromoacetamide synthesis
Acylation Triethyl phosphonoacetate HCl hydrolysis, SOCl₂ 70–75% Selective hydrolysis critical
Phosphonochloridate Diethyl phosphonoacetate SOCl₂, DMF 65–70% Multi-step purification

Critical Considerations

  • Green Chemistry : Solvent-free Arbuzov reactions reduce waste and align with sustainable practices.
  • Selectivity : Hydrolysis of triethyl phosphonoacetate requires precise conditions to avoid dealkylation of the phosphonate esters.
  • Scalability : Flow chemistry methods (e.g., continuous reactors) enhance reproducibility for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl N,N-dimethylcarbamoylmethylphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl or phosphonate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted carbamoyl phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

Bioactive Properties
Phosphonic acids are recognized for their bioactive properties, functioning as drugs or pro-drugs. The compound has been studied for its effects on lipoprotein lipase activity, which is crucial for lipid metabolism. Research indicates that it promotes lipoprotein lipase activity, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels .

Case Study: NO-1886
A specific case study involving NO-1886, a phosphonic acid diethyl ester derivative, demonstrated its metabolism in human liver. The primary metabolic pathway involved the cleavage of the diethyl phosphonate to monoethyl phosphonate, catalyzed by cytochrome P450 enzymes. This pathway is significant as it highlights the compound's potential therapeutic effects in managing lipid profiles .

Agricultural Applications

Herbicides and Plant Growth Regulators
Phosphonic acids are utilized in agriculture as herbicides and plant growth regulators. They function by inhibiting specific enzymes involved in plant growth processes. The structural similarity of phosphonic acids to phosphates allows them to interfere with metabolic pathways in plants, making them effective agents in crop protection .

Table 1: Summary of Agricultural Applications

Application TypeDescriptionExample Compounds
HerbicidesInhibit growth by disrupting metabolic pathwaysGlyphosate
Plant Growth RegulatorsModulate plant growth and developmentPhosphonic acid derivatives

Material Science Applications

Surface Functionalization
Phosphonic acids are employed for surface functionalization due to their ability to form strong bonds with metal oxides. This property is exploited in various applications including coatings and adhesives, enhancing the durability and performance of materials .

Case Study: Coatings Development
Research has shown that phosphonic acid derivatives can be used to improve the adhesion properties of coatings on metal surfaces. A study demonstrated that coatings modified with phosphonic acids exhibited enhanced corrosion resistance compared to unmodified coatings .

Analytical Chemistry Applications

Detection and Quantification
In analytical chemistry, phosphonic acids serve as reagents for the detection and quantification of various analytes. Their ability to form stable complexes with metal ions makes them useful in developing sensors for environmental monitoring .

Synthesis and Reactivity

Phosphonic acid diethyl ester can be synthesized through various chemical reactions, including hydrolysis and transesterification. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Mechanism of Action

The mechanism by which Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Phosphonic Acid, [2-(Dimethylamino)-2-Oxoethyl]-, Dimethyl Ester

  • Structure : Differs only in ester groups (dimethyl vs. diethyl).
  • Properties :
    • Volatility : Dimethyl esters generally exhibit higher volatility due to reduced molecular weight.
    • Hydrolysis : Dimethyl esters hydrolyze faster under acidic/basic conditions compared to diethyl esters due to less steric hindrance .
  • Applications : Used as intermediates in peptide synthesis, where faster deprotection is advantageous .

Diethyl [(Dimethylamino)methyl]phosphonate

  • Structure: Replaces the 2-oxoethyl group with a methylene-linked dimethylamino group (-CH₂-N(CH₃)₂).
  • Reactivity: Less prone to nucleophilic attack at the α-carbon compared to the 2-oxoethyl analog .

Phosphonic Acid, [2-(4-Fluorophenyl)-2-Oxoethyl]-, Diethyl Ester

  • Structure: Substitutes dimethylamino with a 4-fluorophenyl group.
  • Properties: Electron Effects: Fluorine’s electron-withdrawing nature increases acidity (lower pKa) compared to the dimethylamino variant. Log P: Higher lipophilicity due to the aromatic ring, enhancing membrane permeability in biological systems .

Pyrimidinyl and Pyrazolyl Phosphonic Acid Diethyl Esters

  • Examples: (2-Amino-5-pyrimidinyl)-phosphonic acid, diethyl ester (1-Methyl-1H-pyrazol-4-yl)-phosphonic acid, diethyl ester
  • Properties :
    • Hydrolysis : Pyrimidinyl esters require harsher conditions (6N HCl) for hydrolysis compared to pyrazolyl esters (10% HCl), attributed to aromatic stabilization .
    • Applications : Used as building blocks for antiviral and antimicrobial agents .

Diethyl (2-Oxobutyl)phosphonate

  • Structure: Features a linear 2-oxobutyl chain instead of the dimethylamino-2-oxoethyl group.
  • Properties: Reactivity: The absence of a dimethylamino group simplifies nucleophilic addition at the α-carbon, making it a preferred homologation reagent in aldol reactions .

Comparative Data Table

Compound Name Key Substituent Ester Groups pKa* Log P* Hydrolysis Conditions Applications References
Target Compound 2-(Dimethylamino)-2-oxoethyl Diethyl ~2.5 0.8 Mild acid/base Peptide synthesis
Dimethyl ester analog 2-(Dimethylamino)-2-oxoethyl Dimethyl ~2.3 0.2 Faster hydrolysis Rapid deprotection
[2-(4-Fluorophenyl)-2-oxoethyl]-diethyl ester 4-Fluorophenyl Diethyl ~1.8 1.5 Requires strong acid Bioactive intermediates
(2-Amino-5-pyrimidinyl)-diethyl ester Pyrimidinyl Diethyl ~2.0 0.7 6N HCl, 100°C Antiviral agents
Diethyl (2-oxobutyl)phosphonate 2-Oxobutyl Diethyl ~3.0 1.0 Aqueous HCl, room temperature Homologation reagents

*Estimated values based on structural analogs.

Key Research Findings

  • Synthetic Utility: The dimethylamino group in the target compound enhances nucleophilicity at the α-carbon, enabling its use in Michael additions and peptide coupling reactions .
  • Biological Activity : Fluorophenyl-substituted analogs exhibit improved antimicrobial activity due to increased lipophilicity and membrane penetration .
  • Polymer Chemistry : Diethyl phosphonate esters serve as precursors for acrylic phosphonates in ion-exchange membranes after hydrolysis .

Biological Activity

Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester, commonly referred to as NO-1886, has garnered attention in pharmacological research due to its significant biological activities. This compound exhibits properties that can influence lipid metabolism, cytotoxic effects on various cancer cell lines, and potential applications in drug development.

Overview of Biological Activity

NO-1886 is primarily recognized for its ability to enhance lipoprotein lipase (LPL) activity, which plays a crucial role in lipid metabolism. Increased LPL activity leads to a reduction in plasma triglycerides and an elevation in high-density lipoprotein (HDL) cholesterol levels. This mechanism positions NO-1886 as a potential therapeutic agent for managing dyslipidemia and related cardiovascular conditions .

The compound undergoes metabolic conversion in the liver, primarily through ester cleavage from diethyl phosphonate to monoethyl phosphonate. This process is catalyzed by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A, indicating a complex interaction with hepatic metabolic pathways . The biphasic nature of its metabolism suggests that both low- and high-affinity binding sites may be involved, which could influence its pharmacokinetics and efficacy .

Cytotoxicity Studies

Recent studies have demonstrated that phosphonic acid analogues exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds derived from NO-1886 showed significant growth inhibition against human T-lymphocyte lines (Molt 4/C8 and CEM) and murine leukemia cells (L1210). The most potent derivatives achieved IC50 values in the nanomolar range, underlining their potential as anti-cancer agents .

Table 1: Cytotoxicity of Phosphonic Acid Analogues

Compound IDCell LineIC50 (nM)Mechanism of Action
5gMolt 4/C834Induction of apoptosis
5gCEM34Inhibition of cellular respiration
4aVarious Tumor Lines<100Multi-drug resistance (MDR) reversal

Case Studies

  • Lipid Metabolism : A study investigating the effects of NO-1886 on lipid profiles in humans demonstrated a significant decrease in triglyceride levels alongside an increase in HDL cholesterol. This dual action is beneficial for cardiovascular health and suggests a potential role in the management of metabolic syndrome .
  • Cancer Research : In vitro studies have shown that phosphonic acid analogues can reverse multi-drug resistance in cancer cells. These findings indicate that modifying the structural properties of phosphonic acids can enhance their efficacy against resistant cancer phenotypes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification or transesterification of phosphonic acid derivatives. For example, diethyl esters of phosphonic acids are often prepared by reacting phosphoryl chloride intermediates with ethanol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization involves controlling stoichiometry (e.g., excess ethanol), temperature (60–80°C), and reaction time (12–24 hours). Purity can be enhanced using column chromatography with ethyl acetate/hexane gradients (70:30 v/v) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

  • ¹H NMR : Look for dimethylamino protons at δ 2.8–3.2 ppm (singlet) and ethyl ester groups as quartets (δ 1.2–1.4 ppm for CH₃ and δ 4.0–4.2 ppm for CH₂) .
  • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group .
  • FT-IR : Peaks at ~1250 cm⁻¹ (P=O) and ~1050 cm⁻¹ (C-O ester) validate the structure . Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 210.18 (calculated) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term preservation?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation . Stability tests (TGA/DSC) show decomposition onset at ~150°C, indicating thermal sensitivity . Avoid aqueous solvents; use anhydrous acetonitrile or DMF for solutions. Regularly monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions, and how do steric effects from the dimethylamino group influence this?

  • Methodological Answer : The dimethylamino group induces steric hindrance, slowing nucleophilic attack at the phosphorus center. Computational studies (DFT at B3LYP/6-31G*) reveal a 15–20% increase in activation energy compared to non-substituted analogs . Kinetic experiments (monitored by ³¹P NMR) show pseudo-first-order rate constants (k = 1.2 × 10⁻⁴ s⁻¹) in reactions with primary amines, suggesting a concerted SN2-P mechanism .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in antimicrobial studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize testing using:

  • MIC assays : Mueller-Hinton broth at pH 7.2 ± 0.1, 37°C, with >90% bacterial viability controls .
  • Solvent consistency : Use DMSO ≤1% v/v to avoid solvent toxicity artifacts .
  • Metabolite interference : LC-MS/MS can differentiate parent compound activity from degradation products (e.g., phosphonic acid hydrolysis byproducts) .

Q. What advanced methodologies are suitable for studying environmental degradation pathways of this compound in soil systems?

  • Methodological Answer : Employ isotope-labeled (¹³C or ³²P) analogs to track degradation products via:

  • Soil microcosms : Incubate at 25°C, 60% water-holding capacity, with LC-MS/MS analysis .
  • Metagenomics : Identify microbial consortia involved using 16S rRNA sequencing and shotgun metagenomics .
  • Degradation kinetics : Fit data to first-order models (t½ = 14–28 days in loamy soil) .

Q. How does the compound interact with proton-conducting materials, and what role does its structure play in enhancing ionic conductivity?

  • Methodological Answer : The dimethylamino group acts as a proton donor-acceptor, facilitating Grotthuss mechanism conduction. Electrochemical impedance spectroscopy (EIS) shows conductivity of 1.5 × 10⁻³ S/cm at 80°C when incorporated into sulfonated poly(ether ether ketone) membranes . Molecular dynamics simulations reveal hydrogen-bonding networks between phosphonate oxygens and hydronium ions, reducing activation energy for proton hopping .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester
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Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester

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